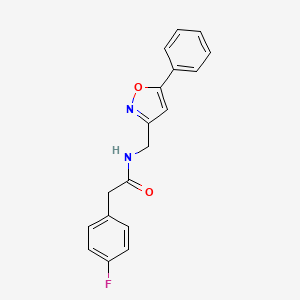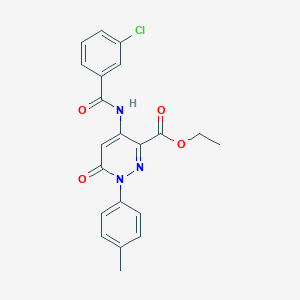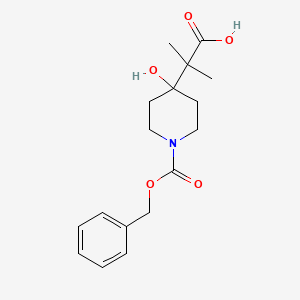
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid
Vue d'ensemble
Description
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid, also known as Boc-4-hydroxypiperidine-4-carboxylic acid, is a chemical compound that has gained attention in scientific research due to its potential applications in pharmaceuticals and biochemistry. In
Mécanisme D'action
The mechanism of action of 2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acidypiperidine-4-carboxylic acid is not well understood. However, it is believed to act as a protease inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and cleavage.
Biochemical and Physiological Effects
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acidypiperidine-4-carboxylic acid has been shown to have biochemical and physiological effects in various studies. It has been found to inhibit the activity of proteases such as trypsin, chymotrypsin, and thrombin. It has also been shown to inhibit the activity of kinases such as protein kinase C and casein kinase II. In addition, it has been found to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acidypiperidine-4-carboxylic acid in lab experiments is its availability and ease of synthesis. It is also a versatile building block for the synthesis of various compounds. However, one limitation is its potential toxicity and side effects, which may affect the accuracy and reliability of experimental results.
Orientations Futures
There are several future directions for the research and application of 2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acidypiperidine-4-carboxylic acid. One direction is the development of more potent and selective inhibitors of proteases and kinases using this compound as a building block. Another direction is the investigation of its potential therapeutic applications in diseases such as cancer and inflammation. Additionally, the synthesis of novel compounds using 2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acidypiperidine-4-carboxylic acid as a starting material may lead to the discovery of new drugs and therapies.
Conclusion
In conclusion, 2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acidypiperidine-4-carboxylic acid is a chemical compound that has shown potential applications in pharmaceuticals and biochemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to the discovery of new drugs and therapies for various diseases.
Applications De Recherche Scientifique
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acidypiperidine-4-carboxylic acid has shown potential applications in pharmaceuticals and biochemistry. It has been used as a building block for the synthesis of various compounds, including inhibitors of proteases and kinases. It has also been used in the synthesis of peptides and small molecules for drug discovery.
Propriétés
IUPAC Name |
2-(4-hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-16(2,14(19)20)17(22)8-10-18(11-9-17)15(21)23-12-13-6-4-3-5-7-13/h3-7,22H,8-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKDTVYRXGOJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-4-{[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2496488.png)

![5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2496491.png)
![[5-(Acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl acetate](/img/structure/B2496492.png)

![Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate](/img/structure/B2496496.png)
![2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2496500.png)
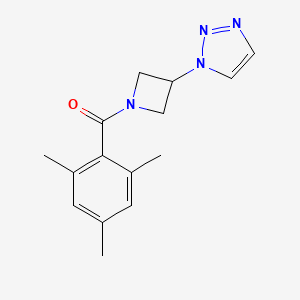
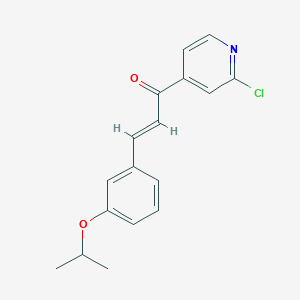
![2-Chloro-N,N-bis[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B2496504.png)

